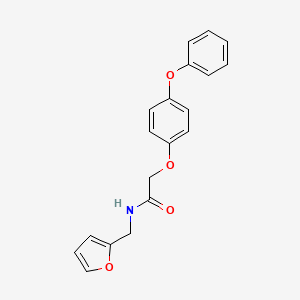

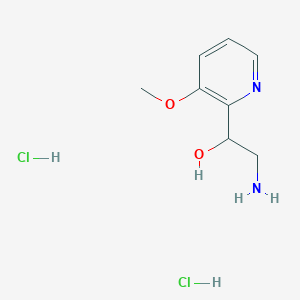

2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride” is a chemical compound with the CAS Number: 2287237-36-7 . It has a molecular weight of 241.12 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H/t6-;;/m0../s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications

Selective Initiation from Unprotected Aminoalcohols for Polymer Synthesis

Commercial aminoalcohols, including 2-(methyl amino)ethanol and diethanolamine, have been explored as initiators for the ring-opening polymerization of 2-methyl-N-tosyl aziridine. This process, catalyzed by N-heterocyclic carbene, allows for the synthesis of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, showcasing the potential of aminoalcohols in polymer science. The method stands out for its excellent control over molar masses, narrow dispersities, and high chain-end fidelity, indicating the robustness of aminoalcohol initiators in polymerization reactions (Bakkali-Hassani et al., 2018).

Spectroscopic Studies and Schiff Base Synthesis

2-Amino-1-(3-methoxypyridin-2-yl)ethanol has been involved in the synthesis of Schiff bases, which are critical in various chemical applications including catalysis and material science. Specifically, the interaction of 2-aminobenzothiazole and 2-amino-3-hydroxypyridine with various aldehydes has led to the formation of Schiff bases, whose properties have been thoroughly investigated through NMR, IR, and UV/VIS spectroscopy. These studies highlight the versatility of aminoalcohols in forming complex molecules with significant structural and electronic properties, offering insights into their role in creating functionally diverse chemical entities (Issa et al., 2008).

Charge Transfer Complexation in Solvent Analysis

Research on the interaction between 5-amino-2-methoxypyridine and chloranilic acid in polar solvents has provided a deep understanding of charge transfer complex formation. This interaction is crucial for developing analytical methods in chemistry, demonstrating the application of aminoalcohols in studying solvent effects on molecular interactions. The high stability of the resulting complexes underscores the importance of aminoalcohols in facilitating charge transfer interactions, which are fundamental in various chemical sensing and separation technologies (Alghanmi & Habeeb, 2015).

Synthesis and Molecular Modelling in Catalysis

The synthesis and characterization of Schiff base copper(II) complexes derived from reactions involving aminoalcohols highlight their potential in catalysis, particularly in alcohol oxidation. These complexes demonstrate the aminoalcohols' ability to act as ligands, forming structures that are efficient in catalyzing the oxidation of alcohols to aldehydes. This application is significant for the development of green and sustainable catalytic processes, showing the role of aminoalcohols in enhancing catalytic efficiency and selectivity (Hazra et al., 2015).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name |

2-amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNWNXJQEBNVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(CN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)

![N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2939267.png)

![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)

![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)